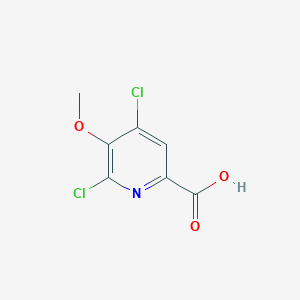
2-(cyclopentylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopentylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide, also known as CP-THIO, is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. CP-THIO has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Applications De Recherche Scientifique
Chemoselective Acetylation in Drug Synthesis
Chemoselective acetylation of aminophenols, like N-(2-Hydroxyphenyl)acetamide, plays a crucial role in synthesizing antimalarial drugs and various bioactive compounds. Using immobilized lipase as a catalyst highlights the importance of enzyme-catalyzed reactions in producing specific and potentially bioactive acetamides, demonstrating the versatility of acetamide derivatives in drug development and synthesis methodologies (Magadum & Yadav, 2018).
Opioid Receptor Agonists Development
The development of opioid kappa agonists involves the synthesis of acetamide derivatives, such as N-[2-(1-pyrrolidinyl)ethyl]acetamides, indicating the potential of acetamide structures in creating compounds with significant biological activity. This showcases the application of acetamide derivatives in designing new therapeutics, particularly in pain management and neurological research (Costello et al., 1991).
Metabolism of Chloroacetamide Herbicides
Research into the metabolism of chloroacetamide herbicides, such as acetochlor and alachlor, involves acetamide compounds' metabolic pathways. Understanding these pathways is crucial for evaluating the environmental impact and health risks of these widely used herbicides, reflecting the role of acetamide derivatives in environmental health studies (Coleman et al., 2000).
Antimicrobial Compound Synthesis
The synthesis of novel antimicrobial agents often involves acetamide derivatives, as seen in the study on bioactive metabolites from marine actinobacterium. These compounds, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide derivatives, highlight the importance of acetamide structures in discovering new antimicrobials from natural sources (Sobolevskaya et al., 2007).
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S2/c1-20-13-8-6-12(7-9-13)15(18)10-17-16(19)11-21-14-4-2-3-5-14/h6-9,14-15,18H,2-5,10-11H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSVHHKFCINUTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)CSC2CCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2379078.png)

![EThyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2379084.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2379087.png)







![2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2379097.png)